molecular formula C12H16BrNO2 B12077060 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine

4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine

Cat. No.: B12077060
M. Wt: 286.16 g/mol
InChI Key: YISPJXQPLSXTMS-UHFFFAOYSA-N
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Description

4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further substituted with a tetrahydro-pyran-4-ylmethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine typically involves multiple steps:

    Ether Formation: The tetrahydro-pyran-4-ylmethoxy group can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with tetrahydro-pyran-4-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, or the amine group can be reduced to form an alkylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium hydroxide or thiols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alkylamine derivatives.

    Substitution: Hydroxyl, thiol, or alkyl-substituted derivatives.

Scientific Research Applications

4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or luminescence.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-phenylamine: Lacks the tetrahydro-pyran-4-ylmethoxy group, making it less complex.

    3-(Tetrahydro-pyran-4-ylmethoxy)-phenylamine: Lacks the bromine atom, affecting its reactivity and applications.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

4-bromo-3-(oxan-4-ylmethoxy)aniline

InChI

InChI=1S/C12H16BrNO2/c13-11-2-1-10(14)7-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2

InChI Key

YISPJXQPLSXTMS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)N)Br

Origin of Product

United States

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